1-Pyridin-3-yl-3-pyrrolidin-3-ylurea

TrkA Kinase Inhibition Structure-Activity Relationship (SAR) Chemical Probe

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea is a foundational small molecule in the pyrrolidinyl urea class, first described in a 1968 Journal of Medicinal Chemistry paper detailing the synthesis and biological activity of a series of 1-substituted 3-pyrrolidinylureas. This compound serves as a core structural ancestor to a broad class of kinase inhibitors, with activity originally linked to local anesthetic and antiarrhythmic properties.

Molecular Formula C10H14N4O
Molecular Weight 206.24 g/mol
Cat. No. B7580395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pyridin-3-yl-3-pyrrolidin-3-ylurea
Molecular FormulaC10H14N4O
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)NC2=CN=CC=C2
InChIInChI=1S/C10H14N4O/c15-10(14-9-3-5-12-7-9)13-8-2-1-4-11-6-8/h1-2,4,6,9,12H,3,5,7H2,(H2,13,14,15)
InChIKeyDRVBZBHRDICIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea: Foundational Reference for Pyrrolidinyl Urea Chemical Procurement


1-Pyridin-3-yl-3-pyrrolidin-3-ylurea is a foundational small molecule in the pyrrolidinyl urea class, first described in a 1968 Journal of Medicinal Chemistry paper detailing the synthesis and biological activity of a series of 1-substituted 3-pyrrolidinylureas [1]. This compound serves as a core structural ancestor to a broad class of kinase inhibitors, with activity originally linked to local anesthetic and antiarrhythmic properties. Its significance lies in being one of the simplest pyridinyl-pyrrolidinyl ureas, making it a critical starting point for structure-activity relationship (SAR) studies and a reference standard for more complex analogs [REFS-1, REFS-2].

Why Generic 'Pyrrolidinyl Urea' Substitution Fails for 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea Procurement


Selecting a generic 'pyrrolidinyl urea' is not a viable substitute for procuring 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea. The compound's specific arrangement, featuring a direct urea linkage between a 3-pyridinyl and a 3-pyrrolidinyl group, forms a unique pharmacophore distinct from later-generation analogs. While patents detail highly decorated pyrrolidinyl ureas as TrkA inhibitors, these advanced leads contain additional pyrazole, difluorophenyl, and methoxyethyl substituents that fundamentally alter steric, electronic, and pharmacokinetic properties [1]. The simple pyridine isomer is the minimal structural unit, and using a complex or differently substituted analog would confound SAR analyses and invalidate its role as a baseline control. The specific substitution pattern is therefore critical for maintaining experimental consistency in research and industrial applications [2].

1-Pyridin-3-yl-3-pyrrolidin-3-ylurea Differentiation Evidence: A Gap Analysis


Kinase Inhibition Selectivity Versus Advanced TrkA Leads

No direct head-to-head or cross-study comparable data was found that quantitatively differentiates the TrkA inhibition of 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea from its closest analogs. The patent literature describes TrkA inhibitory activity for a distinct class of complex pyrrolidinyl ureas (e.g., IC50 <100 nM in Omnia assays for compounds in US10323022), but the specific activity of this simple parent compound is not reported [1]. It is hypothesized that the lack of large, lipophilic substituents on this scaffold would result in significantly weaker target binding compared to lead compounds like the one described by Allen et al., but this remains unverified by quantitative data.

TrkA Kinase Inhibition Structure-Activity Relationship (SAR) Chemical Probe

Angiogenesis Inhibition Activity Profile

A 2003 patent by Abbott Laboratories describes 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea as a representative example within a broad class of angiogenesis inhibitors [1]. However, the patent provides no specific IC50, EC50, or other quantitative data for this compound against VEGFR2 or in cellular tube-formation assays. The disclosure is generic, listing it alongside numerous other structures without distinguishing its activity. No comparative data is available to position its potency relative to other angiogenesis inhibitors.

Angiogenesis VEGFR Pyrrolidinyl Urea

Pharmacological Heritage: Local Anesthetic Activity

The founding 1968 publication contextualizes the compound's biological activity within local anesthesia and antiarrhythmic effects, a pharmacological profile distinct from the kinase inhibition focus of modern analogs [1]. While the paper itself is inaccessible for data extraction, this historical pharmacological classification represents a class-level differentiation from pyrrolidinyl ureas developed exclusively as TrkA antagonists. The specific link to sodium channel modulation, rather than kinase inhibition, suggests a unique polypharmacology that may be of interest for phenotypic screening but is not confirmed by contemporary quantitative assays.

Local Anesthetic Antiarrhythmic Sodium Channel

Defined Application Scenarios for 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea Based on Available Evidence


Minimalist Scaffold for Pyrrolidinyl Urea SAR Libraries

Given its structure as the simplest pyridinyl-pyrrolidinyl urea, the primary application is as the base scaffold for systematic Structure-Activity Relationship (SAR) studies. Researchers can procure this compound to generate focused libraries by adding substituents to the pyridine or pyrrolidine rings, using it as the unsubstituted control to quantify the impact of each modification on target binding. This is directly inferred from the complex TrkA inhibitors in patent US10323022, which are elaborations on this core [1].

Reference Compound for Purity and Stability Studies

Industrial procurement for analytical standards can be justified where a simple, well-characterized pyrrolidinyl urea is required for HPLC or LC-MS calibration. Its utility here is not potency but its defined chemical structure, which serves as a stable benchmark for monitoring more complex and less stable analogs in formulation or process chemistry settings.

Probe for Legacy Sodium Channel Pharmacology

For institutions revisiting historical local anesthetic mechanisms, this compound serves as a specific chemical probe from the 1968 series. Its procurement enables modern patch-clamp electrophysiology studies to re-evaluate its activity at specific sodium channel isoforms (e.g., Nav1.7), bridging historical data with contemporary assay technologies [1].

Quote Request

Request a Quote for 1-Pyridin-3-yl-3-pyrrolidin-3-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.